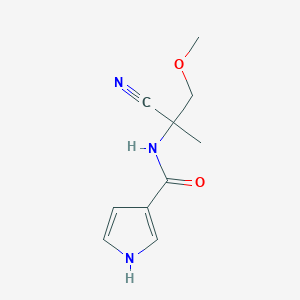
N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years due to its potential therapeutic benefits. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, and it is currently being investigated as a treatment option for various types of cancers.
作用機序
N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide targets the TCA cycle, which is a key metabolic pathway in cancer cells. The TCA cycle is responsible for generating energy in the form of ATP, which is essential for cancer cell survival and proliferation. This compound inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to the disruption of energy metabolism and the accumulation of toxic metabolites in cancer cells. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body. It also inhibits the production of reactive oxygen species (ROS), which are known to contribute to cancer cell survival and proliferation. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer cell metabolism and signaling pathways.
実験室実験の利点と制限
N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has a good safety profile and can be administered orally or intravenously. This compound has also shown efficacy in inhibiting tumor growth in various animal models, making it a valuable tool for studying cancer biology and developing new anticancer therapies.
However, there are also limitations to using this compound in lab experiments. It is a relatively new drug, and its mechanism of action is not fully understood. It may also have off-target effects that could interfere with experimental results. Additionally, this compound has not been extensively studied in non-cancer cell lines, which limits its potential applications in other areas of research.
将来の方向性
There are several potential future directions for N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide research. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. For example, this compound has been shown to synergize with other anticancer agents, such as gemcitabine and cytarabine, in preclinical studies. Another area of research is the identification of biomarkers that can predict patient response to this compound. This could help to personalize treatment and improve patient outcomes. Additionally, there is a need for further investigation into the long-term safety and efficacy of this compound in clinical trials. Overall, this compound has shown great promise as a novel anticancer agent, and continued research is needed to fully understand its potential therapeutic benefits.
合成法
The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide involves the reaction of 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyrrole-5-carboxylic acid with 2-chloro-N,N-dimethylethylamine in the presence of a base. The resulting product is then treated with methoxyacetyl chloride to obtain this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(2-Cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the TCA cycle, leading to the disruption of energy metabolism and ultimately inducing cancer cell death. This compound has been tested in various cancer cell lines and animal models, and it has demonstrated efficacy in inhibiting tumor growth and improving survival rates. Clinical trials have also shown promising results, with this compound demonstrating a good safety profile and potential therapeutic benefits in patients with different types of cancers, including pancreatic cancer, acute myeloid leukemia, and lymphoma.
特性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-10(6-11,7-15-2)13-9(14)8-3-4-12-5-8/h3-5,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSAESFBKJENAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CNC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

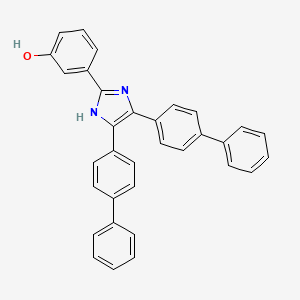
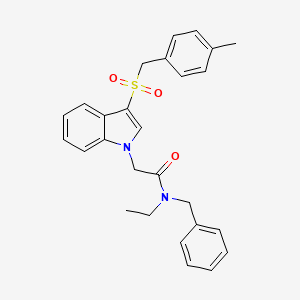
![3,6-dichloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2513156.png)
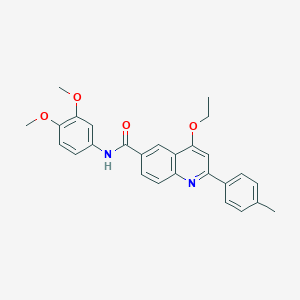
![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)
![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)
![1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2513164.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)
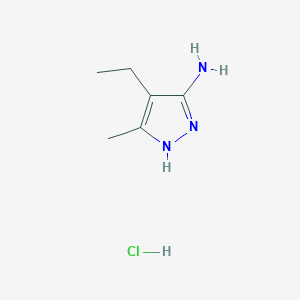
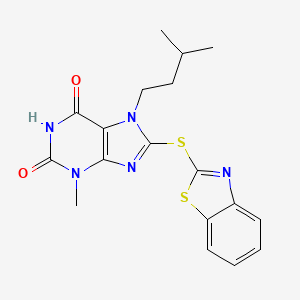
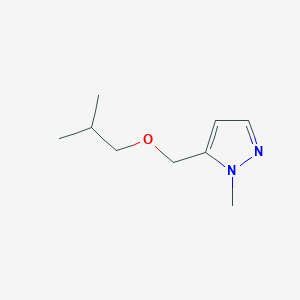
![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)
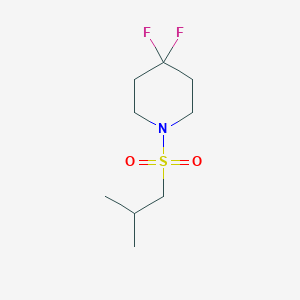
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B2513176.png)